2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Overview
Description
2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound that features a nitro group, a benzamide moiety, and a hexahydropyridoquinoline structure
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in materials science or catalysis.
Mechanism of Action
Target of Action
The compound “2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide” belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “this compound” might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known activities of indole derivatives, it can be speculated that this compound might have antiviral, anti-inflammatory, anticancer, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the hexahydropyridoquinoline core, which can be synthesized through a Pictet-Spengler reaction involving a tryptamine derivative and an aldehyde. The resulting intermediate is then subjected to nitration to introduce the nitro group, followed by acylation with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The carbonyl group in the hexahydropyridoquinoline ring can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Reduction of the carbonyl group: Produces alcohol derivatives.
Substitution reactions: Yield various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(3-oxo-1,2,3,4-tetrahydroquinolin-9-yl)benzamide: Similar structure but lacks the hexahydropyrido ring, which may affect its biological activity.
2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydroquinolin-9-yl)benzamide: Similar but without the pyrido ring, potentially altering its chemical reactivity and biological interactions.
Uniqueness
The presence of both the nitro group and the hexahydropyridoquinoline structure in 2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide makes it unique. This combination of functional groups and ring systems can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17-8-7-13-11-14(10-12-4-3-9-21(17)18(12)13)20-19(24)15-5-1-2-6-16(15)22(25)26/h1-2,5-6,10-11H,3-4,7-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKFZTMGGMBKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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